molecular formula C14H19BO2 B131868 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane CAS No. 143825-84-7

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

Cat. No. B131868
M. Wt: 230.11 g/mol
InChI Key: RMGBWPMWUZSIMH-UHFFFAOYSA-N
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Description

The compound of interest, 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane, is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and catalysis. While the specific compound is not directly studied in the provided papers, related compounds with the dioxaborolane moiety have been synthesized and analyzed, indicating the relevance of this class of compounds in various chemical reactions and their potential utility in synthetic chemistry .

Synthesis Analysis

The synthesis of dioxaborolane derivatives typically involves the reaction of boronic acids or boronate esters with appropriate organic substrates. For instance, the synthesis of a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . Another example is the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane via a continuous flow process from trimethylsilylpropyne and isopropyl pinacol borate, showcasing the adaptability of synthesis methods for these compounds .

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives has been characterized by various methods, including single-crystal X-ray diffraction. For example, the molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was determined, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . Similarly, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was solved, showing a tetracoordinated boron atom .

Chemical Reactions Analysis

Dioxaborolane derivatives are known to participate in various chemical reactions. For instance, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been used as an effective catalyst for the amide condensation of sterically demanding carboxylic acids . The versatility of these compounds is further demonstrated by their ability to form co-crystals with other molecules, as seen in the structural study of pyrene derivatives substituted with dioxaborolane .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into their solid-state properties, such as lattice parameters and crystal density . The reactivity of these compounds can be attributed to the boron center, which can act as a Lewis acid in various chemical transformations . The structural versatility of these compounds, as evidenced by their ability to form different polymorphs and co-crystals, suggests a range of intermolecular interactions that can be exploited in materials science and catalysis .

Scientific Research Applications

1. Inhibitory Activity Against Serine Proteases

The synthesis of derivatives of 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, including 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives, has been explored. These compounds displayed inhibitory activity against serine proteases like thrombin, which are significant in medical research (Spencer et al., 2002).

2. Characterization in Crystallography

A study on the synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane revealed its crystallization in the monoclinic space group. This compound's detailed characterization contributes to our understanding of molecular structures in crystallography (Coombs et al., 2006).

3. Synthesis of Boron-Containing Stilbenes

Research into the synthesis of pinacolylboronate-substituted stilbenes using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives showed potential for creating new materials for liquid crystal display (LCD) technology. These compounds also hold promise in identifying potential therapeutics for neurodegenerative diseases (Das et al., 2015).

4. Electrochemical Properties

A study on the electrochemical properties of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, showed these compounds have lower oxidation potentials and are useful in anodic substitution reactions (Tanigawa et al., 2016).

5. Application in Detection of H2O2 in Cells

A new 4-substituted pyrene derivative of 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane (4-PYB) has been synthesized, displaying sensitivity and selectivity for hydrogen peroxide (H2O2), making it useful for detecting H2O2 in living cells (Nie et al., 2020).

6. Synthesis of Polyenes and Silicon-Based Drugs

The development of a new building block using 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane for the synthesis of silicon-based drugs demonstrates its application in the pharmaceutical industry (Büttner et al., 2007).

7. Continuous Flow Synthesis for Propargylation

A scalable process for the preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane illustrates its application in creating a key propargylation reagent, highlighting the compound's relevance in chemical manufacturing (Fandrick et al., 2012).

Future Directions

The future directions for the use of 4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane could involve its use in borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-11(12-9-7-6-8-10-12)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGBWPMWUZSIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452643
Record name 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane

CAS RN

143825-84-7
Record name 4,4,5,5-Tetramethyl-2-(1-phenylethenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenylvinylboronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Gonzalez, O Salvado… - Advanced Synthesis & …, 2022 - Wiley Online Library
We describe here the conjugate addition of tert‐butyllithium to vinyl systems of boronic esters to generate a borata‐alkene intermediate, followed by a sequential S N 2 reaction with …
Number of citations: 5 onlinelibrary.wiley.com
JW Clary, TJ Rettenmaier, R Snelling… - The Journal of …, 2011 - ACS Publications
Grignard reagents (aliphatic, aromatic, heteroaromatic, vinyl, or allylic) react with 1 equiv of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, PinBH) at ambient temperature in …
Number of citations: 144 pubs.acs.org
T Hashimoto, T Hatakeyama… - The Journal of Organic …, 2012 - ACS Publications
A stereospecific and high-yielding cross-coupling reaction between alkenylboron reagents and alkyl halides is described. The reaction has been achieved by using well-defined iron–…
Number of citations: 114 pubs.acs.org
G Liu, A Li, X Qin, Z Han, XQ Dong… - Advanced Synthesis & …, 2019 - Wiley Online Library
Rh/bisphosphine−thiourea ligand (ZhaoPhos)‐catalyzed asymmetric hydrogenation of (Z)‐β‐substituted‐β‐boryl‐α,β‐unsaturated esters was successfully developed, furnishing a …
Number of citations: 13 onlinelibrary.wiley.com
G Casoni, EL Myers, VK Aggarwal - Synthesis, 2016 - thieme-connect.com
In situ generated 2-phenyl-azetidinium ylides react with boronic esters to form acyclic γ-dimethylamino tertiary boronic esters. The transformation is believed to involve the formation of a …
Number of citations: 40 www.thieme-connect.com
S González - Synlett, 2022 - thieme-connect.com
Synlett Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com
W Guan, AK Michael, ML McIntosh… - The Journal of …, 2014 - ACS Publications
The copper-catalyzed diboration of ketones followed by an acid-catalyzed elimination leads to the formation of 1,1-disubstituted and trisubstituted vinyl boronate esters with moderate to …
Number of citations: 35 pubs.acs.org
B Li, A Bunescu, MJ Gaunt - Chem, 2023 - cell.com
α-Chloro alkylboronic (α-CAB) esters are a class of stable bifunctional molecules wherein the intrinsic differences of a carbon–chlorine and carbon–boron bond can be used to unlock …
Number of citations: 10 www.cell.com
JT Seal, SJ Atkinson, P Bamborough… - Journal of Medicinal …, 2021 - ACS Publications
The profound efficacy of pan-BET inhibitors is well documented, but these epigenetic agents have shown pharmacology-driven toxicity in oncology clinical trials. The opportunity to …
Number of citations: 10 pubs.acs.org
H Jang - 2016 - core.ac.uk
Organoboron compounds are one of the most useful intermediates in the field of organic synthetic chemistry due to the versatility of the carbon–boron bond. 1 Stereoselective metal-…
Number of citations: 2 core.ac.uk

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